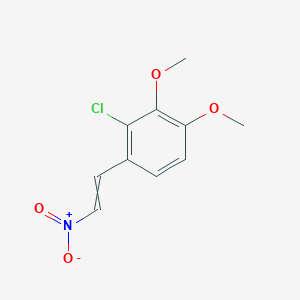

2-Chloro-3,4-dimethoxy-beta-nitrostyrene

Beschreibung

2-Chloro-3,4-dimethoxy-beta-nitrostyrene (CAS 41122-35-4) is a halogenated aromatic nitrostyrene derivative with the molecular formula C₁₀H₁₀ClNO₄ and a molar mass of 243.64 g/mol . Structurally, it features a nitrovinyl group attached to a benzene ring substituted with chlorine at position 2 and methoxy groups at positions 3 and 4. The compound exists predominantly in the trans (E) configuration, as confirmed by its IUPAC name trans-2-chloro-3,4-dimethoxy-beta-nitrostyrene .

Eigenschaften

Molekularformel |

C10H10ClNO4 |

|---|---|

Molekulargewicht |

243.64 g/mol |

IUPAC-Name |

3-chloro-1,2-dimethoxy-4-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C10H10ClNO4/c1-15-8-4-3-7(5-6-12(13)14)9(11)10(8)16-2/h3-6H,1-2H3 |

InChI-Schlüssel |

PXDQNCVFROGRNW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])Cl)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-Chloro-3,4-dimethoxy-beta-nitrostyrene

General Synthetic Approach: Nitroaldol (Henry) Condensation

The primary synthetic route to this compound involves a Henry reaction (nitroaldol condensation) between 2-chloro-3,4-dimethoxybenzaldehyde and nitromethane in the presence of a base or ammonium salt catalyst in an acidic medium such as glacial acetic acid. The reaction proceeds via the formation of a β-nitroalcohol intermediate, which subsequently dehydrates to yield the β-nitrostyrene.

Specific Experimental Procedures and Conditions

Condensation Using Ammonium Acetate Catalyst

A representative example involves reacting 2-chloro-3,4-dimethoxybenzaldehyde with nitromethane and ammonium acetate in glacial acetic acid. The mixture is refluxed at approximately 50 to 80 degrees Celsius for 2 to 6 hours, depending on catalyst concentration and scale. The progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and water is added to induce crystallization of the product. The crude solid is filtered, washed with water, and purified by recrystallization from ethanol or by extraction with organic solvents such as dichloromethane or toluene.

Use of Benzylamine or Other Amines as Catalysts

Alternative catalysts such as benzylamine or 2-aminoethanol can be employed to enhance yield and reaction rate. For example, a mixture of 4-chlorobenzaldehyde (a close analog) and benzylamine in acetic acid heated to 78-80 degrees Celsius with nitromethane drip addition for nearly 3 hours resulted in yields as high as 97% for the corresponding β-nitrostyrene compound. The post-reaction workup involved gradual water addition at 30-60 degrees Celsius to crystallize the product, followed by filtration and washing. Dissolution in toluene and phase separation further purified the compound.

Role of Reaction Temperature and Catalyst Concentration

Higher catalyst concentrations and maintaining reaction temperatures within an industrially safe range (approximately 78-80 degrees Celsius) have been shown to significantly improve yields, often reaching 80-99%. Lower catalyst amounts or suboptimal temperatures lead to reduced yields and longer reaction times.

Experimental Data and Comparative Yields

The following table summarizes key experimental results from representative syntheses of 4-chloro-β-nitrostyrene and related compounds, which are structurally analogous to this compound:

These data indicate that the choice and amount of catalyst, reaction temperature, and time are critical parameters influencing the efficiency of the synthesis.

Purification and Post-Reaction Treatment

After the condensation reaction, the mixture is typically subjected to crystallization by adding water at controlled temperatures (30-60 degrees Celsius) to precipitate the β-nitrostyrene. The solid is filtered and washed extensively with water to remove residual acid and catalyst. Further purification may involve dissolving the crude solid in organic solvents such as toluene or dichloromethane, followed by liquid-liquid phase separation and washing with water to remove impurities. Recrystallization from ethanol or ethanol-water mixtures is commonly employed to obtain analytically pure compounds.

Characterization and Analytical Data

The synthesized this compound and related β-nitrostyrenes are characterized by standard spectroscopic techniques:

- Melting Point: Typically in the range of 110-140 degrees Celsius depending on substitution patterns.

- Fourier Transform Infrared Spectroscopy: Characteristic nitro group asymmetric and symmetric stretching vibrations appear near 1490-1510 cm⁻¹ and 1310-1320 cm⁻¹, respectively.

- Nuclear Magnetic Resonance Spectroscopy: Proton NMR shows vinyl protons as doublets with coupling constants around 13.5 Hz, aromatic protons consistent with substitution, and methoxy protons as singlets near 3.8-4.0 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight and fragmentations typical for nitrostyrene derivatives.

Summary Table of Typical Reaction Conditions for this compound Synthesis

| Parameter | Typical Range/Value | Remarks |

|---|---|---|

| Aldehyde | 2-chloro-3,4-dimethoxybenzaldehyde | Starting material |

| Nitroalkane | Nitromethane | Excess molar ratio (3-5 fold) |

| Catalyst/Base | Ammonium acetate, benzylamine, or 2-aminoethanol | Catalyst loading varies (0.2 to 1 equiv.) |

| Solvent | Glacial acetic acid | Reaction medium |

| Temperature | 50-80 °C | Reflux or controlled heating |

| Reaction time | 2-6 hours | Monitored by TLC |

| Workup | Water addition, filtration, washing | Induces crystallization |

| Purification | Recrystallization or solvent extraction | To achieve high purity |

| Yield | 50-97% | Dependent on conditions |

Analyse Chemischer Reaktionen

Types of Reactions

Trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The double bond in the styrene moiety can be hydrogenated to form the corresponding alkane.

Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding alkane.

Substitution: The major products depend on the nucleophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

Trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)

Caffeic acid (CAS 331-39-5) shares a benzene ring substituted with hydroxyl groups at positions 3 and 4 but lacks the nitrovinyl and chlorine substituents. Its molecular formula is C₉H₈O₄ (molar mass: 180.16 g/mol) .

Key Differences :

- The methoxy groups in this compound reduce polarity compared to caffeic acid’s hydroxyl groups, affecting solubility and membrane permeability .

- The nitrovinyl group in the former enhances electrophilicity, enabling Michael addition reactions, whereas caffeic acid’s propenoic acid moiety participates in redox cycling .

2-Chloro-3:5-dinitrobenzoyl Chloride Derivatives

These derivatives (e.g., 2-chloro-3:5-dinitrobenzamide) feature a benzoyl chloride backbone with nitro groups at positions 3 and 5 and chlorine at position 2 .

Key Differences :

- The meta-nitro groups in 2-chloro-3:5-dinitrobenzamide increase steric hindrance and thermal stability, reflected in its higher melting point .

- The nitrostyrene moiety in the target compound enables conjugation with biological nucleophiles (e.g., thiols), whereas benzoyl chloride derivatives are more reactive toward amines and alcohols .

Fluorinated Propane Derivatives (e.g., 2-Chloro-3,3,3-trifluoropropane)

Key Differences :

- The aromatic nitrostyrene structure confers planarity and π-π stacking capability, critical for receptor binding, whereas the fluorinated propane’s linear structure is suited for industrial applications .

- Fluorine’s electronegativity in the latter enhances stability but raises environmental concerns compared to the chlorine-methoxy-nitrostyrene system .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-3,4-dimethoxy-beta-nitrostyrene via Knoevenagel condensation?

- Methodological Answer : The compound can be synthesized by condensing 2-chloro-3,4-dimethoxybenzaldehyde with a nitroalkane (e.g., nitromethane) using piperidine as a catalyst in toluene under reflux. Key parameters include maintaining anhydrous conditions, a molar ratio of 1:1.2 (aldehyde to nitroalkane), and reaction times of 6–8 hours. Post-reaction purification involves column chromatography with silica gel and ethyl acetate/hexane eluents to isolate the product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Characterize the π→π* and n→π* transitions of the nitrostyrene moiety. Experimental λmax values (~350–400 nm) should align with density functional theory (DFT) calculations for validation .

- NMR : <sup>1</sup>H NMR should show peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and the nitro group’s deshielding effects. <sup>13</sup>C NMR confirms substituent positions via carbonyl (C=O) and nitro (NO2) carbon signals .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, chloro) influence the electronic properties and copolymerization behavior of this compound?

- Methodological Answer : The chloro and nitro groups enhance electrophilicity, facilitating radical copolymerization with styrene. Use 1,1'-azobiscyclohexanecarbonitrile (ABCN) as an initiator in toluene at 70–80°C. Monitor reactivity ratios (e.g., Fineman-Ross method) and characterize copolymers via GPC for molecular weight distribution. Substituent effects on HOMO-LUMO gaps can be quantified via cyclic voltammetry or DFT .

Q. What methodologies resolve discrepancies between experimental and theoretical UV-Vis spectral data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT. To address this:

- Perform solvent-correction calculations (e.g., using the conductor-like polarizable continuum model, CPCM).

- Compare experimental spectra in multiple solvents (e.g., methanol, DMSO) with time-dependent DFT (TD-DFT) simulations.

- Validate vibrational modes via FT-IR to refine theoretical models .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Directing Groups : Utilize methoxy substituents as ortho/para directors. For example, nitration preferentially occurs at the 5-position due to steric and electronic effects.

- Catalytic Control : Employ Lewis acids (e.g., AlCl3) to stabilize transition states. Monitor reaction progress via LC-MS to optimize yields .

Q. How can thermodynamic stability under varying pH and temperature conditions be assessed for this compound?

- Methodological Answer :

- Conduct accelerated stability studies (40–60°C, pH 1–13) over 14 days. Analyze degradation products via HPLC-MS.

- Calculate activation energy (Ea) using the Arrhenius equation.

- Theoretical stability can be predicted via molecular dynamics simulations of bond dissociation energies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions may stem from catalyst choice or solvent polarity. Systematically test:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.